molecular formula C7H8BrNO2S B1424239 Ethyl 2-(2-bromothiazol-4-yl)acetate CAS No. 56355-79-4

Ethyl 2-(2-bromothiazol-4-yl)acetate

Cat. No. B1424239
Key on ui cas rn: 56355-79-4
M. Wt: 250.12 g/mol
InChI Key: DHFZEWZLCNRIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935688B2

Procedure details

A solution of sodium nitrite (1.18 g, 0.0171 mol) in water (10 mL) was added dropwise to a mixture of (2-amino-thiazol-4-yl)acetic acid ethyl ester (2.60 g, 0.0140 mol), copper sulfate (6.84 g, 0.0429 mol), sodium bromide (5.89 g, 0.0573 mol) and 9 M hydrochloric acid aqueous solution (30 mL) at 0° C. over 10 minutes. After stirring at the same temperature for 20 minutes, the reaction solution was returned to room temperature over one hour and further stirred at room temperature for two hours. The reaction solution was diluted with water, filtered through celite and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography (n-hexane/ethyl acetate=1/0 to 9/1) to give the title compound (209.3 mg, 6%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.84 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
6%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]([O:7][C:8](=[O:16])[CH2:9][C:10]1[N:11]=[C:12](N)[S:13][CH:14]=1)[CH3:6].[Br-:17].[Na+].Cl>O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:5]([O:7][C:8](=[O:16])[CH2:9][C:10]1[N:11]=[C:12]([Br:17])[S:13][CH:14]=1)[CH3:6] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(CC=1N=C(SC1)N)=O
Name
Quantity
5.89 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
6.84 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction solution was returned to room temperature over one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(CC=1N=C(SC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 209.3 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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